7-[(2-Chloro-6-fluorophenyl)methyl]-8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
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Overview
Description
7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine core substituted with chloro, fluoro, and piperazine groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include substituted purines, chlorinated aromatic compounds, and piperazine derivatives. The synthetic route may involve:
Nucleophilic substitution reactions: to introduce the chloro and fluoro groups.
Coupling reactions: to attach the piperazine moiety.
Cyclization reactions: to form the purine core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: to enhance reaction rates.
Solvents: to dissolve reactants and facilitate reactions.
Temperature control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dechlorinated or defluorinated products.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: such as potassium permanganate.
Reducing agents: like lithium aluminum hydride.
Nucleophiles: for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce new functional groups.
Scientific Research Applications
7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes.
Receptors: It may bind to receptors and modulate their activity.
Pathways: The compound can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted purines and piperazine derivatives. Examples are:
- 7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C25H25Cl2FN6O2 |
---|---|
Molecular Weight |
531.4 g/mol |
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methyl]-8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H25Cl2FN6O2/c1-30-23-22(24(35)31(2)25(30)36)34(14-18-19(27)7-4-8-20(18)28)21(29-23)15-32-9-11-33(12-10-32)17-6-3-5-16(26)13-17/h3-8,13H,9-12,14-15H2,1-2H3 |
InChI Key |
RWHDWOCEHBDWCM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)CC5=C(C=CC=C5Cl)F |
Origin of Product |
United States |
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